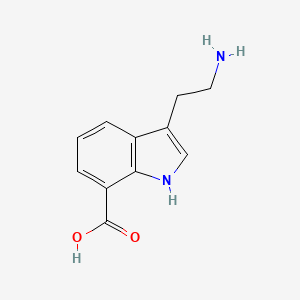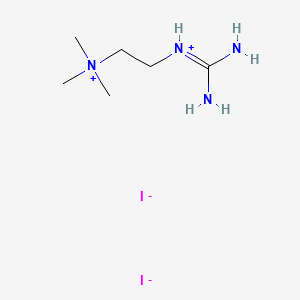
(2-Guanidinoethyl)trimethylammonium iodide hydriodide
Vue d'ensemble
Description
(2-Guanidinoethyl)trimethylammonium iodide hydriodide is a chemical compound with the molecular formula C6H16IN3 It is known for its unique structure, which includes a guanidino group and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Guanidinoethyl)trimethylammonium iodide hydriodide typically involves the reaction of trimethylamine with 2-chloroethylguanidine in the presence of hydroiodic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:
Trimethylamine+2-Chloroethylguanidine+Hydroiodic Acid→(2-Guanidinoethyl)trimethylammonium iodide hydriodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Guanidinoethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(2-Guanidinoethyl)trimethylammonium iodide hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2-Guanidinoethyl)trimethylammonium iodide hydriodide involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Guanidinoethyl)trimethylammonium chloride
- (2-Guanidinoethyl)trimethylammonium bromide
- (2-Guanidinoethyl)trimethylammonium sulfate
Uniqueness
(2-Guanidinoethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide and hydriodide components, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of iodide ions can also affect its interactions with other molecules and its overall stability.
Propriétés
IUPAC Name |
2-(diaminomethylideneazaniumyl)ethyl-trimethylazanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N4.2HI/c1-10(2,3)5-4-9-6(7)8;;/h4-5H2,1-3H3,(H4,7,8,9);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKIIPRFXKQHIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91747-51-2 | |
| Record name | Ammonium, (2-guanidinoethyl)trimethyl-, iodide, hydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091747512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1661415.png)
![1-chloro-4-{[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]thio}benzene](/img/structure/B1661419.png)
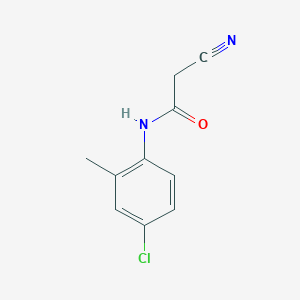
![Ethyl 2-[(2,4-dichlorophenyl)thio]-acetate](/img/structure/B1661422.png)
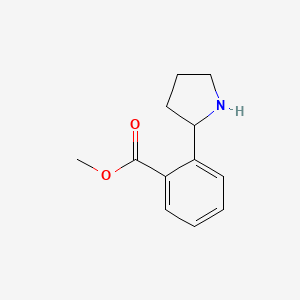
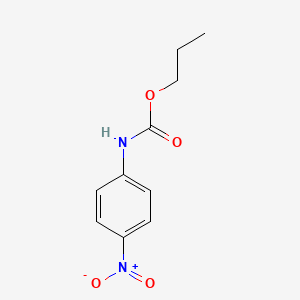
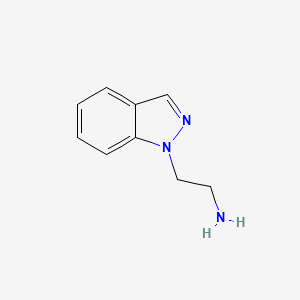

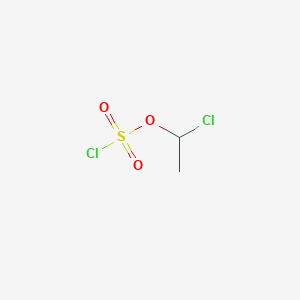
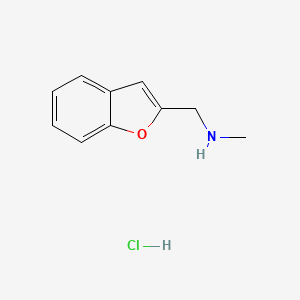
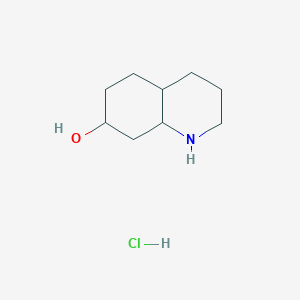
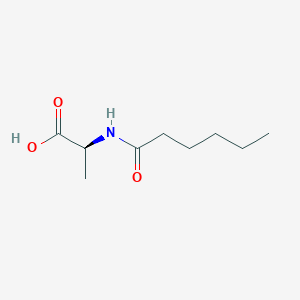
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)
